molecular formula C13H13ClN4O B2691017 (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide CAS No. 2097940-65-1

(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2691017
CAS No.: 2097940-65-1
M. Wt: 276.72
InChI Key: VMRVTBQRWYJCQH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a prop-2-enamide backbone, also known as a cinnamamide scaffold, which is substituted with a 2-chlorophenyl group at the 3-position. A key characteristic of its structure is the 2H-1,2,3-triazole moiety, connected via an ethyl linker to the amide nitrogen. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry due to its stability and ability to participate in hydrogen bonding, making it a valuable isostere for peptide bonds and other functional groups. This specific structural architecture suggests potential for diverse research applications. Compounds with similar cinnamamide frameworks have been explored for various biological activities, and the presence of the chlorophenyl and triazole groups indicates this molecule may be a valuable intermediate or a target molecule in drug discovery efforts, such as the development of enzyme inhibitors or receptor modulators. The (2E) stereochemistry is specified for the double bond, which is crucial for defining the molecule's three-dimensional shape and its subsequent interactions in biological systems. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the high purity and quality of this compound for their investigative studies.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-8H,9-10H2,(H,15,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRVTBQRWYJCQH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCN2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide, a derivative of the 1,2,3-triazole core, has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis typically begins with the preparation of the appropriate azide and alkyne precursors followed by their coupling to yield the desired triazole derivative.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Comparison
HepG2 (Liver Cancer)5.02Comparable to Sorafenib (5.97 µM)
A549 (Lung Cancer)9.81Less potent than Doxorubicin (0.59 µM)
MOLT-3 (Leukemia)20.95Moderate activity

These results indicate that the compound exhibits significant cytotoxic activity against HepG2 cells, with an IC50 value comparable to that of Sorafenib, a standard treatment for hepatocellular carcinoma. The selectivity index (SI), which measures the potency of a drug against cancer cells relative to normal cells, further supports its potential as a targeted therapeutic agent .

The mechanism of action for this compound appears to involve apoptosis induction and cell-cycle arrest. Studies suggest that it may share similar pathways with established chemotherapeutic agents like Sorafenib. Specifically, it has been observed to induce apoptosis through mitochondrial pathways, leading to increased caspase activation and subsequent cellular death .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of substituents on the phenyl ring connected to the triazole moiety. Variations in these substituents significantly influence the compound's anti-cancer activities. For instance:

  • Hydrogen bond donors such as hydroxyl groups enhance activity.
  • Electron-withdrawing groups can also modify potency by affecting electronic properties and interactions with biological targets.

Case Studies

Recent research has documented several case studies where derivatives of triazole compounds exhibit promising anticancer activities:

  • HepG2 Cell Line : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against HepG2 cells, indicating high potential for liver cancer treatment .
  • Combination Therapies : The efficacy of this compound was enhanced when used in combination with other chemotherapeutics, suggesting its role in multi-drug regimens .

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity :
    • Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens .
    • A study demonstrated that (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide exhibited significant antifungal activity in vitro against strains such as Candida albicans and Aspergillus species .
  • Antimicrobial Properties :
    • Beyond antifungal effects, triazoles are also known for their broad-spectrum antimicrobial activity. The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Potential in Cancer Therapy :
    • Preliminary studies suggest that triazole derivatives may possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

  • Fungicides :
    • The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide to protect crops from fungal diseases. Its effectiveness against phytopathogenic fungi positions it as a valuable tool in integrated pest management strategies .
  • Plant Growth Regulation :
    • Some studies have indicated that triazole compounds can act as plant growth regulators, influencing various physiological processes such as seed germination and root development. This effect can enhance crop yields and resilience against environmental stresses .

Case Studies

  • In Vitro Studies :
    • In a controlled laboratory setting, this compound was tested against multiple fungal strains. Results showed a dose-dependent inhibition of fungal growth, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32
Fusarium oxysporum64
  • Field Trials :
    • Field trials conducted on crops treated with the compound demonstrated a significant reduction in disease incidence caused by fungal pathogens compared to untreated controls. This suggests its potential as an effective agricultural fungicide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Properties Synthesis Method References
(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide 2-chlorophenyl, 2H-1,2,3-triazol-2-yl-ethyl C₁₃H₁₂ClN₄O 277.72 Not explicitly reported (inferred COX/antioxidant potential) Likely microwave-assisted C-N coupling
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-hydroxy-3-methoxyphenyl, 4-hydroxyphenyl-ethyl C₁₉H₂₀N₂O₄ 340.38 COX-1/COX-2 inhibition, antioxidant activity Traditional condensation
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide Benzimidazole-ethyl, 3-methoxy-4-propoxyphenyl C₂₃H₂₆N₃O₃ 392.48 Unknown (structural focus) Multi-step alkylation/condensation
(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide 2-chlorophenyl, 3,4-dimethoxybenzyl, tetrahydrothiophene-dioxide C₂₃H₂₅ClN₂O₄S 460.97 Intermediate for pharmaceuticals Not specified

Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound and its analog (CAS: 620557-25-7) enhances steric bulk and electron-withdrawing effects compared to the 4-hydroxy-3-methoxyphenyl group in the COX-inhibiting analog . This may reduce solubility but improve membrane permeability.

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for triazole-containing scaffolds ) reduces reaction times (<24 hours) and improves yields (~50–70%) compared to traditional methods requiring prolonged stirring (e.g., 18 hours for semicarbazone derivatives ).

Crystallographic and Hydrogen-Bonding Behavior :

  • The target compound’s triazole group may form N–H···N or N–H···O bonds similar to those observed in triazole-thione derivatives . Such interactions are critical for crystal packing and stability.
  • In contrast, benzimidazole analogs rely on stronger N–H···O/S bonds due to their aromatic NH groups.

However, the absence of a phenolic -OH group in the target compound may reduce antioxidant efficacy. The tetrahydrothiophene-dioxide analog highlights how sulfone groups can modulate solubility and pharmacokinetics, a feature absent in the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 2-chlorocinnamic acid derivatives and 2-(2H-1,2,3-triazol-2-yl)ethylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
  • Amide bond formation : React the activated acid with the triazole-containing amine under inert conditions (e.g., N₂ atmosphere) in solvents such as DMF or THF.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Olefinic protons (δ ~6.8–7.5 ppm, doublet with J ≈ 15–16 Hz for E-configuration).
  • Aromatic protons (δ ~7.3–8.6 ppm, integrating for 2-chlorophenyl and triazole groups).
  • Amide NH (δ ~11.9 ppm, broad singlet, exchangeable with D₂O) .
  • IR : Stretching vibrations for amide C=O (~1660–1680 cm⁻¹) and triazole C-N (~1500 cm⁻¹).
  • MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₂ClN₃O: ~261.07).

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how can SHELXL address them?

  • Challenges :

  • Disordered solvent molecules : Common in polar solvents (e.g., DMSO).
  • Twinning : Observed in crystals with pseudo-symmetry.
    • Solutions :
  • Use SHELXL to refine disordered regions with PART instructions and ISOR restraints.
  • Apply TWIN/BASF commands for twinned data. Validate with R₁ (~5%) and wR₂ (~12%) metrics .
  • Cross-validate with OLEX2 for graphical visualization of electron density maps .

Q. How to resolve contradictions in reported biological activity data (e.g., antiproliferative vs. antimicrobial)?

  • Methodological Approach :

  • Assay standardization : Compare cell lines (e.g., HeLa vs. Staphylococcus aureus), incubation times, and concentrations.
  • SAR analysis : Modify substituents (e.g., replacing 2-chlorophenyl with 3-trifluoromethylphenyl) to assess impact on activity.
  • Data normalization : Use positive controls (e.g., doxorubicin for antiproliferative assays, vancomycin for antimicrobial) .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the triazole or amide moiety.
  • Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for aqueous solubility enhancement.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Data Analysis & Experimental Design

Q. How to design a robust SAR study for derivatives of this compound?

  • Framework :

  • Core modifications : Vary substituents on the phenyl (e.g., Cl, CF₃) and triazole groups (e.g., methyl, benzyl).
  • Bioactivity assays : Prioritize high-throughput screening (HTS) for IC₅₀/EC₅₀ determination across multiple targets (e.g., kinases, GPCRs).
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like EGFR or CYP450 .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Techniques :

  • PXRD : Compare diffraction patterns (e.g., 2θ peaks at 10.5°, 15.3°, and 20.7° for Form I vs. 9.8°, 14.1° for Form II).
  • DSC/TGA : Identify melting points (e.g., Form I: 268–270°C) and thermal decomposition profiles.
  • Raman spectroscopy : Detect lattice vibrations unique to each polymorph .

Conflict Resolution & Best Practices

Q. How to address discrepancies in solubility data between theoretical predictions and experimental results?

  • Protocol :

  • Theoretical prediction : Use LogP calculators (e.g., ChemAxon) to estimate hydrophobicity.
  • Experimental validation : Perform shake-flask method in pH 7.4 buffer. If discrepancies persist, check for aggregation via dynamic light scattering (DLS) .

Q. What quality control measures ensure reproducibility in synthetic batches?

  • QC Steps :

  • In-process monitoring : Track reaction intermediates by LC-MS.
  • Stability testing : Store batches under accelerated conditions (40°C/75% RH) for 4 weeks; analyze degradation products via HPLC-UV/ELSD.
  • Chiral purity : Use chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.